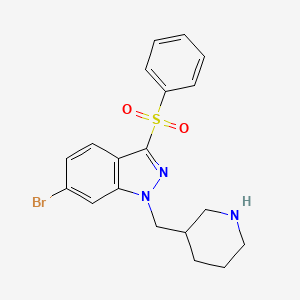
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have shown significant biological activity and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indazole Core: Starting from a suitable precursor, such as o-phenylenediamine, the indazole core can be formed through cyclization reactions.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Piperidinylmethyl Substitution: The final step involves the substitution of the piperidinylmethyl group, which can be achieved using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine, phenylsulfonyl, and piperidinylmethyl groups may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1H-Indazole, 6-bromo-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group, potentially altering its pharmacokinetic properties.
1H-Indazole, 6-bromo-1-(3-piperidinylmethyl)-: Lacks the phenylsulfonyl group, which may impact its chemical stability and solubility.
Uniqueness
The unique combination of the bromine, phenylsulfonyl, and piperidinylmethyl groups in 1H-Indazole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
651335-97-6 |
|---|---|
Molecular Formula |
C19H20BrN3O2S |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indazole |
InChI |
InChI=1S/C19H20BrN3O2S/c20-15-8-9-17-18(11-15)23(13-14-5-4-10-21-12-14)22-19(17)26(24,25)16-6-2-1-3-7-16/h1-3,6-9,11,14,21H,4-5,10,12-13H2 |
InChI Key |
RGASQMFJZXVTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C3=C(C=CC(=C3)Br)C(=N2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)

![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

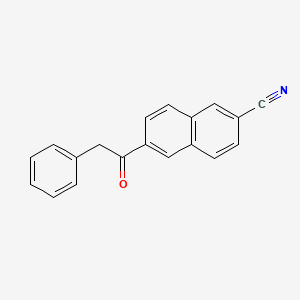

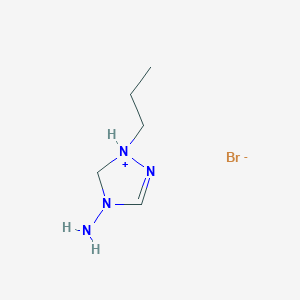
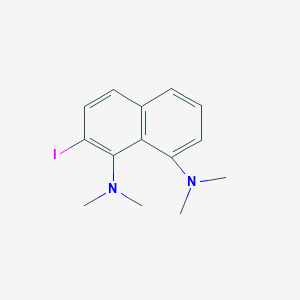
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)
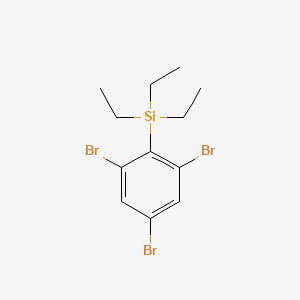
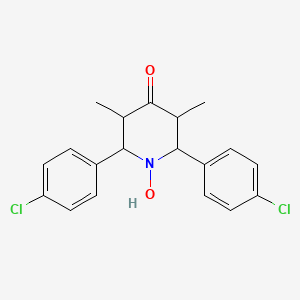
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
